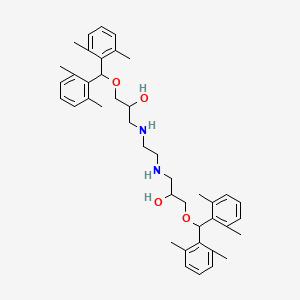
3-(Difluoromethyl)-4-fluoroaniline hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the difluoromethyl group and the fluorine atom onto the benzene ring of aniline. This could potentially be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure would likely show the benzene ring with the difluoromethyl group and the fluorine atom attached at the 3rd and 4th positions, respectively. The presence of these electronegative fluorine atoms would likely influence the electron distribution in the molecule .Chemical Reactions Analysis
As an aniline derivative, this compound could potentially undergo reactions typical for aromatic amines, such as diazotization or coupling reactions. The presence of the difluoromethyl group might influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, the presence of the difluoromethyl group and the fluorine atom could increase the compound’s stability and influence its polarity .Applications De Recherche Scientifique
3-(Difluoromethyl)-4-fluoroaniline hydrochloride has been widely used as a precursor for the synthesis of other organic compounds, including pharmaceuticals, pesticides, and agrochemicals. It has also been used as a catalyst for organic reactions, such as the Friedel-Crafts alkylation and the Heck reaction. Additionally, this compound has been studied for its potential use as a drug target for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-4-fluoroaniline hydrochloride is not fully understood. However, it is believed that the compound may act as a prodrug, meaning that it is converted to a biologically active compound in the body. This active compound is thought to interact with a variety of receptors, enzymes, and other proteins in the body, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may act as an agonist at certain receptors, such as the muscarinic acetylcholine receptor, and as an inhibitor of certain enzymes, such as the enzyme responsible for the metabolism of certain drugs. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Difluoromethyl)-4-fluoroaniline hydrochloride has several advantages for use in laboratory experiments. It is a highly fluorinated compound, which makes it ideal for use in synthesizing other organic compounds. Additionally, it has a low toxicity profile and is soluble in water, making it safe to use in experiments. However, this compound is not suitable for use in high temperature reactions, as it has a relatively low melting point.
Orientations Futures
The potential applications of 3-(Difluoromethyl)-4-fluoroaniline hydrochloride are still being explored. Future research may focus on developing new synthesis methods for this compound and other fluorinated aniline derivatives, as well as exploring its potential therapeutic applications. Additionally, research may focus on further elucidating the biochemical and physiological effects of this compound, as well as exploring its potential use in other areas, such as materials science and nanotechnology.
Propriétés
IUPAC Name |
3-(difluoromethyl)-4-fluoroaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c8-6-2-1-4(11)3-5(6)7(9)10;/h1-3,7H,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMBBGQPJORBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



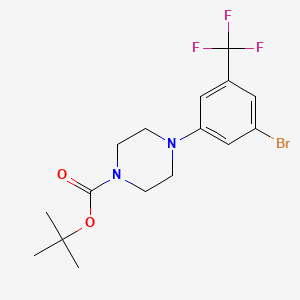
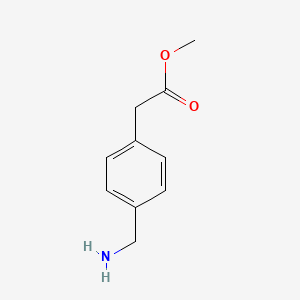
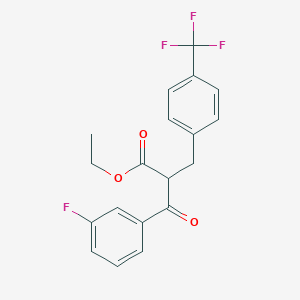
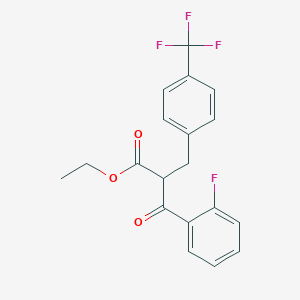

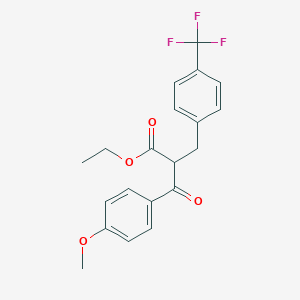
![Ethyl 3-(5-chloro-2-thienyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138023.png)
![1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3138039.png)
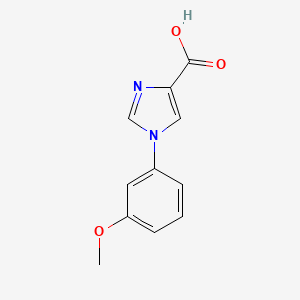
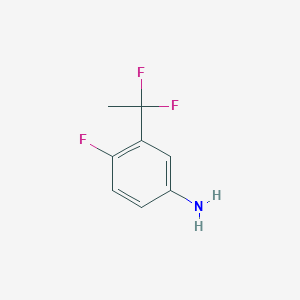
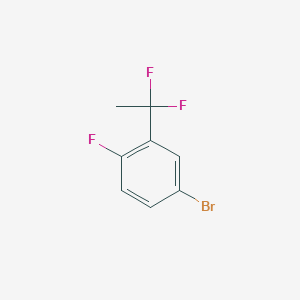
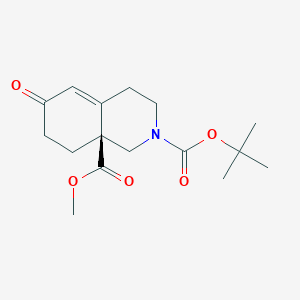
![tetrahydrofuro[2,3-b]furan-3(2H)-one](/img/structure/B3138065.png)
